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These application notes provide a comprehensive experimental framework to investigate the
off-target effects of saxagliptin, with a particular focus on its potential cardiotoxicity. The
protocols outlined below leverage a multi-pronged approach, including broad-spectrum kinase
profiling, cellular thermal shift assays, unbiased proteomics and transcriptomics, and targeted
cell-based functional assays to elucidate saxagliptin's molecular interactions beyond its primary
target, Dipeptidyl Peptidase-4 (DPP-4).

Introduction

Saxagliptin is an oral hypoglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class,
used for the treatment of type 2 diabetes.[1] It works by slowing the inactivation of incretin
hormones like GLP-1 and GIP, which increases insulin secretion and decreases glucagon
secretion in a glucose-dependent manner.[2][3] While effective in glycemic control, clinical trials
have raised concerns about a potential increased risk of hospitalization for heart failure.[4][5]
This observation suggests possible off-target effects of saxagliptin, particularly within cardiac
cells.

Recent studies indicate that saxagliptin, unlike other DPP-4 inhibitors such as sitagliptin, may
exert off-target effects by inhibiting Dipeptidyl Peptidase-9 (DPP9) in cardiomyocytes.[2][6] This
inhibition has been linked to the downstream modulation of Ca2+/calmodulin-dependent protein
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kinase Il (CaMKII) and protein kinase C (PKC) activity, pathways critical for cardiac contractility
and electrophysiology.[2][6]

This document provides a detailed experimental design to systematically identify and validate
the off-target profile of saxagliptin.

Experimental Objectives

» To perform an unbiased screen of saxagliptin against a broad panel of human kinases to
identify potential off-target interactions.

« To identify the intracellular protein targets of saxagliptin in a relevant cellular context using
proteomics.

e To analyze global transcriptomic changes induced by saxagliptin in cardiomyocytes to
understand downstream pathway perturbations.

« To functionally validate the off-target effects of saxagliptin on cardiomyocyte viability,
apoptosis, and key signaling pathways implicated in cardiotoxicity.

Overall Experimental Workflow

The proposed experimental workflow follows a tiered approach, starting with broad, unbiased
screening methods and progressing to more focused, hypothesis-driven validation assays.
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Figure 1: Tiered experimental workflow for saxagliptin off-target studies.

Key Signaling Pathway: Saxagliptin's On- and Off-
Target Actions

Saxagliptin's primary therapeutic effect is mediated through the inhibition of DPP-4. However,
evidence suggests an off-target interaction with DPP9 in cardiomyocytes, leading to
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downstream effects on CaMKII and PKC, which are critical regulators of cardiac function.
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Figure 2: On-target vs. potential off-target signaling pathways of saxagliptin.

Experimental Protocols
Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of saxagliptin against a broad panel of
recombinant human kinases.

Methodology: A radiometric or fluorescence-based in vitro kinase assay will be used.[7][8] The
radiometric HotSpot assay is considered the gold standard.

Procedure:

o Compound Preparation: Prepare a stock solution of saxagliptin in 100% DMSO. Create a
serial dilution series (e.g., 10-point, 3-fold dilutions) to determine IC50 values. A typical
starting concentration would be 100 pM.
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¢ Kinase Reaction:

o In a 96-well or 384-well plate, add the kinase, a suitable substrate (protein or peptide), and
cofactors in kinase buffer.

o Add the diluted saxagliptin or vehicle control (DMSO).
o Initiate the reaction by adding radioisotope-labeled ATP ([y-33P]ATP).

o Incubate at 30°C for a specified time (e.g., 60-120 minutes), ensuring the reaction is in the
linear range.

e Termination and Detection:
o Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

o Spot the reaction mixture onto a filter membrane that captures the phosphorylated
substrate.

o Wash the membrane to remove unincorporated [y-33P]ATP.
o Measure the radioactivity on the filter using a scintillation counter.
o Data Analysis:

o Calculate the percentage of kinase inhibition for each saxagliptin concentration relative to
the vehicle control.

o Plot the inhibition data against the logarithm of the saxagliptin concentration and fit to a
sigmoidal dose-response curve to determine the IC50 value for any inhibited kinases.

Protocol 2: Global Proteomics for Target Deconvolution

Objective: To identify the direct and indirect protein targets of saxagliptin in an unbiased
manner in intact cells.

Methodology: Cellular Thermal Shift Assay (CETSA) or Thermal Proteome Profiling (TPP)
coupled with mass spectrometry (MS). This method is based on the principle that drug binding
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stabilizes target proteins against thermal denaturation.

Procedure:

e Cell Culture and Treatment:

o Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or
H9c2 rat cardiomyoblasts.

o Treat cells with saxagliptin (e.g., 1 uM, 10 uM) or vehicle (DMSO) for a defined period
(e.g., 1-4 hours).

Thermal Denaturation:

o Harvest the cells and lyse them.

o Aliquot the cell lysate and heat each aliquot to a different temperature (e.g., 10
temperatures from 40°C to 70°C) for 3 minutes, followed by cooling.

Protein Extraction:

o Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.

o Collect the supernatant containing the soluble, non-denatured proteins.

Sample Preparation for MS:

o Perform protein digestion (e.g., using trypsin) on the soluble fractions.

o Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative
analysis.

LC-MS/MS Analysis:

o Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry
(LC-MS/MS).

Data Analysis:
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o ldentify and quantify proteins across all temperature points and treatment conditions.

o For each protein, generate a "melting curve" by plotting the relative soluble fraction
against temperature.

o Identify proteins that show a significant thermal shift (an increase in melting temperature)
in the saxagliptin-treated samples compared to the vehicle control. These are potential
direct or indirect targets.

Protocol 3: Transcriptomic Analysis (RNA-Seq)

Objective: To profile changes in gene expression in cardiomyocytes following saxagliptin
treatment to identify perturbed cellular pathways.

Methodology: Whole-transcriptome sequencing (RNA-Seq).[9][10]
Procedure:
e Cell Culture and Treatment:

o Culture hiPSC-CMs in 6-well plates.

o Treat cells with a clinically relevant concentration of saxagliptin (e.g., 1 M) and a higher
concentration (e.g., 10 uM), alongside a vehicle control (DMSO), for 24 hours. Perform in
triplicate.

o RNA Extraction:

o Wash cells with PBS and lyse them directly in the well using a lysis buffer containing a
chaotropic agent (e.g., from Qiagen RNeasy Kit).

o Isolate total RNA according to the manufacturer's protocol, including a DNase treatment
step to remove genomic DNA contamination.

o Assess RNA quality and quantity using a Bioanalyzer and Nanodrop.

 Library Preparation and Sequencing:
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o Prepare sequencing libraries from high-quality RNA samples (RIN > 8). This typically
involves mRNA purification (poly-A selection), fragmentation, reverse transcription, and

adapter ligation.

o Sequence the libraries on a high-throughput sequencing platform (e.g., lllumina NovaSeq)
to generate at least 20 million paired-end reads per sample.

e Data Analysis:
o Perform quality control on the raw sequencing reads.
o Align the reads to the human reference genome (e.g., GRCh38).
o Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

o lIdentify differentially expressed genes (DEGSs) between saxagliptin-treated and vehicle-
treated groups (e.g., using DESeq?2 or edgeR), applying a significance threshold (e.g.,
FDR < 0.05 and |log2(Fold Change)| > 1).

o Perform pathway and gene ontology (GO) enrichment analysis on the list of DEGs to
identify significantly affected biological processes and signaling pathways.

Protocol 4: Functional Cell-Based Assays

Objective: To validate the functional consequences of saxagliptin's off-target interactions in

cardiomyocytes.
A. DPP8 and DPP9 Inhibition Assay

» Methodology: Use a fluorogenic assay kit to measure the enzymatic activity of purified
recombinant human DPP8 and DPP9.[11][12]

e Procedure:

o Reconstitute recombinant DPP8 or DPP9 enzyme and the fluorogenic substrate (e.g., H-
Gly-Pro-AMC).
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o In a 96-well black plate, add assay buffer, serial dilutions of saxagliptin (and sitagliptin as a
negative control), and the enzyme.

o Pre-incubate for 15 minutes at 37°C.
o Initiate the reaction by adding the substrate.

o Measure the increase in fluorescence over time using a fluorescence plate reader
(Excitation/Emission ~360/460 nm).

o Calculate IC50 values by plotting the rate of reaction against inhibitor concentration.
B. CaMKIl and PKC Activity Assay

» Methodology: Western blot analysis of phosphorylation status of CaMKII and its substrate
phospholamban (PLB), and a PKC activity assay.[2][6]

e Procedure (Western Blot):

o Treat hiPSC-CMs or H9c2 cells with saxagliptin (0.1, 1, 10 uM) for various time points
(e.g., 5, 15, 30, 60 minutes).

o Lyse cells and determine protein concentration.
o Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

o Probe membranes with primary antibodies against phospho-CaMKII (Thr286), total
CaMKIl, phospho-PLB (Thrl7), total PLB, and a loading control (e.g., GAPDH).

o Incubate with HRP-conjugated secondary antibodies and detect using an enhanced
chemiluminescence (ECL) substrate.

o Quantify band intensities to determine the ratio of phosphorylated to total protein.
C. Cell Viability and Apoptosis Assays

» Methodology: Use established assays to measure cell viability (e.g., CellTiter-Glo®) and
apoptosis (e.g., Annexin V/Propidium lodide staining with flow cytometry).[13][14][15]
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e Procedure (Apoptosis):
o Seed H9c2 cells or hiPSC-CMs in 6-well plates.

o Treat cells with increasing concentrations of saxagliptin (e.g., 1, 10, 50 uM) for 24 and 48
hours. Include a positive control for apoptosis (e.g., Doxorubicin).

o Harvest cells (including any floating cells in the media).
o Wash with cold PBS and resuspend in Annexin V binding buffer.

o Stain with FITC-conjugated Annexin V and Propidium lodide (PI) for 15 minutes in the
dark.

o Analyze the samples by flow cytometry. Quantify the percentage of cells in each quadrant
(viable, early apoptotic, late apoptotic, necrotic).

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured
tables for easy comparison and interpretation.

Table 1: Kinase Selectivity Profile of Saxagliptin

Staurosporine IC50 (uM)

Kinase Target Saxagliptin IC50 (pM) (Control)
DPP-4 Value N/A
Kinase Hit 1 Value Value
Kinase Hit 2 Value Value

Table 2: Proteomic Hits Showing Thermal Stabilization by Saxagliptin
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Protein ATm (°C) at 10 Putative
. Gene Name o p-value .
Identified MM Saxagliptin Function
Dipeptidyl Serine
. DPP9 Value Value
peptidase-9 protease
Protein Hit 2 Gene Value Value Function
Protein Hit 3 Gene Value Value Function

Table 3: Top Differentially Expressed Genes in hiPSC-CMs (Saxagliptin 10 uM vs. Vehicle)

. Associated
Gene Name log2(Fold Change) p-adj (FDR)
Pathway
Gene A Value Value Calcium Signaling
Gene B Value Value Apoptosis
Gene C Value Value Cardiac Hypertrophy

Table 4: Functional Validation of Off-Target Effects
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Sitagliptin (10 pM)

Assay Endpoint Saxagliptin (10 uM)
(Control)
] DPP9 Inhibition
Enzymatic Assays Value >100
(IC50, pM)
DPP8 Inhibition (IC50,
Value >100

ny

Sianal p-CaMKIl / Total val val
ignalin alue alue
g 9 CaMKIl (% of Control)

p-PLB / Total PLB (%

of Control)

Value Value

Apoptosis (% Annexin
Cell Health Value Value
V+ cells at 48h)

| | Viability (% of Control at 48h) | Value | Value |

Conclusion

This comprehensive experimental plan provides a robust framework for elucidating the off-
target profile of saxagliptin. By combining unbiased screening techniques with hypothesis-
driven functional validation in a physiologically relevant cell model, this approach will generate
critical data to understand the molecular mechanisms potentially underlying the observed
cardiotoxicity. The findings will be invaluable for risk assessment and may inform the
development of safer next-generation antidiabetic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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